![molecular formula C12H19N3 B11803130 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine](/img/structure/B11803130.png)
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine is a compound that features a pyrrolidine ring attached to a pyridine ring, with an ethanamine group. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
The synthesis of 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method includes the reaction of 4-methyl-6-chloropyridine with pyrrolidine under basic conditions to form the pyrrolidinylpyridine intermediate. This intermediate is then reacted with ethanamine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its interaction with specific receptors in the brain.
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine involves its interaction with molecular targets such as neurotransmitter receptors. The pyrrolidine ring enhances its binding affinity to these receptors, modulating their activity and leading to various physiological effects. The compound may also influence signaling pathways by altering the activity of enzymes and other proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine can be compared with similar compounds such as:
1-(4-Methyl-2-pyridinyl)ethanamine: Lacks the pyrrolidine ring, resulting in different biological activity and receptor affinity.
1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine: Contains a piperidine ring instead of pyrrolidine, which may alter its pharmacokinetic properties and therapeutic potential.
1-(4-Methyl-6-(morpholin-1-yl)pyridin-3-yl)ethanamine: Features a morpholine ring, leading to variations in its chemical reactivity and biological effects.
Eigenschaften
Molekularformel |
C12H19N3 |
---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
1-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C12H19N3/c1-9-7-12(15-5-3-4-6-15)14-8-11(9)10(2)13/h7-8,10H,3-6,13H2,1-2H3 |
InChI-Schlüssel |
AXHZTJHZLOUICX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(C)N)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.